![molecular formula C10H14N2O4S B14178259 N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine CAS No. 851680-14-3](/img/structure/B14178259.png)
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methanesulfonyl group attached to the amino group of the phenyl ring, which is further connected to a glycine moiety
準備方法
Industrial Production Methods
In an industrial setting, the production of N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The purification of the final compound is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amino derivative .
科学的研究の応用
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The glycine moiety may also play a role in binding to specific receptors or transporters, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Phenylglycine: An amino acid derivative with a phenyl group attached to the glycine moiety.
N-(4-Methanesulfonyl)phenylglycine: Similar structure but lacks the amino group on the phenyl ring.
N-(4-{[(Methanesulfonyl)amino]phenyl}glycine): Similar structure but with different substituents on the phenyl ring.
Uniqueness
N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine is unique due to the presence of both the methanesulfonyl group and the glycine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
851680-14-3 |
|---|---|
分子式 |
C10H14N2O4S |
分子量 |
258.30 g/mol |
IUPAC名 |
2-[4-(methanesulfonamidomethyl)anilino]acetic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-17(15,16)12-6-8-2-4-9(5-3-8)11-7-10(13)14/h2-5,11-12H,6-7H2,1H3,(H,13,14) |
InChIキー |
HMJFTVWVDNPATB-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


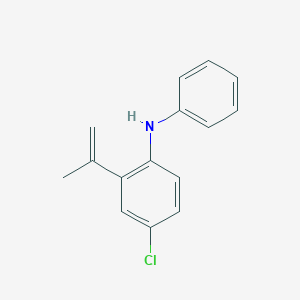
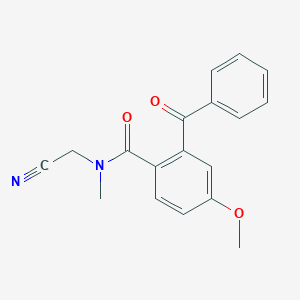

![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)

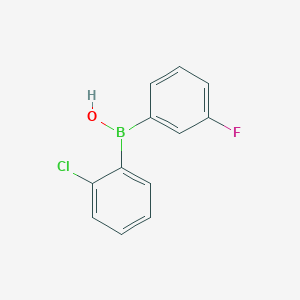
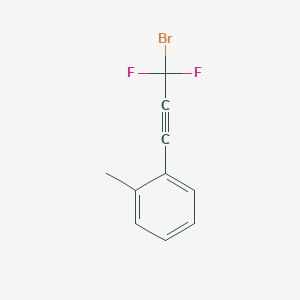
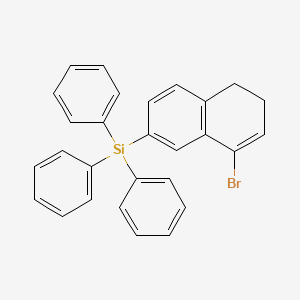

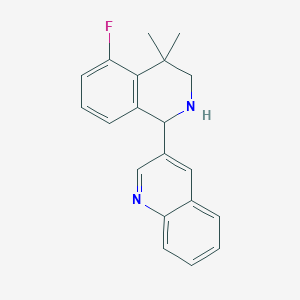
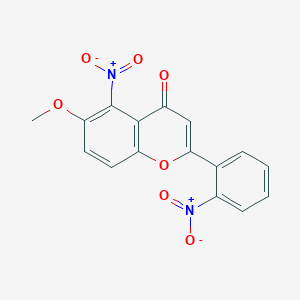
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
